Secoisolariciresinol diglucoside

Übersicht

Beschreibung

Secoisolariciresinol-Diglucosid ist ein Lignan, das hauptsächlich in Leinsamen, Sonnenblumen-, Sesam- und Kürbiskernen vorkommt . Es ist bekannt für seine antioxidativen und phytoöstrogenen Eigenschaften, was es zu einer Verbindung von Interesse in verschiedenen Forschungs- und Industriebereichen macht .

Herstellungsmethoden

Secoisolariciresinol-Diglucosid kann aus entfetteten Leinsamen durch Extraktion des Lignan-Polymer-Vorläufers mit einem Wasser/Aceton-Gemisch isoliert werden, gefolgt von Aceton-Entfernung und alkalischer Hydrolyse . Eine andere Methode beinhaltet die Verwendung von alkoholischem Ammoniumhydroxid, um Secoisolariciresinol-Diglucosid direkt aus der Leinsamenhülle in einer Eintopf-Reaktion zu hydrolysieren und zu extrahieren . Die optimalen Extraktionsbedingungen umfassen ein Material-Flüssigkeits-Verhältnis von 1:20, eine Ammoniumhydroxid-Konzentration von 25-28% in Ethanol, eine Extraktionszeit von 4,9 Stunden und eine Extraktionstemperatur von 75,3 °C .

Vorbereitungsmethoden

Secoisolariciresinol diglucoside can be isolated from de-fatted flaxseed by extraction of the lignan polymer precursor with a water/acetone mixture, followed by acetone removal and alkaline hydrolysis . Another method involves the use of alcoholic ammonium hydroxide to directly hydrolyze and extract this compound from flaxseed hull in a one-pot reaction . The optimal extraction conditions include a material-liquid ratio of 1:20, ammonium hydroxide concentration of 25-28% in ethanol, extraction time of 4.9 hours, and extraction temperature of 75.3°C .

Analyse Chemischer Reaktionen

Secoisolariciresinol-Diglucosid unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Oxidation. Es kann hydrolysiert werden, um Secoisolariciresinol zu produzieren, das weiter zu Enterodiol und Enterol metabolisiert werden kann . Die Hydrolysereaktion beinhaltet typischerweise die Verwendung von alkalischen Bedingungen . Oxidationsreaktionen können in Gegenwart von Oxidationsmitteln auftreten, was zur Bildung verschiedener oxidierter Produkte führt .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Mechanisms and Benefits:

- SDG exhibits significant antioxidant properties that contribute to its cardioprotective effects. It has been shown to lower total cholesterol and LDL-C levels while increasing HDL-C levels, thereby reducing the risk of atherosclerosis and coronary artery disease .

- A study indicated that SDG could suppress atherosclerosis development by 73% at low doses (15 mg/kg), which correlates with decreased oxidative stress and inflammation .

Clinical Evidence:

- Research involving human subjects suggests that a daily intake of at least 500 mg of SDG over eight weeks can yield positive effects on cardiovascular risk factors, including lipid profiles and blood pressure regulation .

Cancer Prevention

Anticancer Properties:

- SDG has demonstrated potential anticancer effects, particularly in colorectal cancer. It induces pyroptosis (a form of programmed cell death) in cancer cells, which may inhibit tumor growth .

- The compound's metabolites, enterodiol and enterolactone, have been associated with protective effects against various cancers by modulating estrogenic activity and inhibiting angiogenesis and metastasis .

Research Findings:

- In vivo studies have shown that SDG significantly inhibited tumor growth in mouse models of colorectal cancer, suggesting its therapeutic potential in cancer treatment .

Metabolic Disorders

Impact on Obesity and Diabetes:

- SDG has been linked to favorable outcomes in managing obesity and metabolic syndrome. It exhibits strong blood sugar-lowering effects and improves lipid metabolism .

- Animal studies indicate that SDG can prevent metabolic disorders induced by high-fat diets, showcasing its role in regulating adipose tissue metabolism .

Pharmacokinetics:

- A pharmacokinetic study revealed that after oral intake, SDG is rapidly hydrolyzed to secoisolariciresinol, which is then metabolized into enterodiol and enterolactone. The metabolites are linked to reduced risks of chronic diseases .

Women's Health

Premature Ovarian Insufficiency:

- Recent studies have highlighted the potential of SDG in alleviating premature ovarian insufficiency (POI). In animal models, SDG improved ovarian indices and follicle counts while protecting against cyclophosphamide-induced ovarian damage through modulation of the PI3K/Akt signaling pathway .

Estrogenic Activity:

Wirkmechanismus

Der Wirkungsmechanismus von Secoisolariciresinol-Diglucosid beinhaltet seine antioxidativen und entzündungshemmenden Eigenschaften. Es kann reaktive Sauerstoffspezies abfangen und so den oxidativen Stress in verschiedenen Geweben reduzieren . Es hemmt auch die Adhäsion und Migration von Leukozyten über die Blut-Hirn-Schranke, wodurch Entzündungen im zentralen Nervensystem reduziert werden . Zusätzlich wurde gezeigt, dass Secoisolariciresinol-Diglucosid die Guanylatcyclase aktiviert, was zu einer Vasodilatation und einer Reduktion des arteriellen Drucks führt .

Vergleich Mit ähnlichen Verbindungen

Secoisolariciresinol-Diglucosid ist unter den Lignanen einzigartig aufgrund seiner hohen Konzentration in Leinsamen und seiner breiten Palette biologischer Aktivitäten . Ähnliche Verbindungen umfassen Secoisolariciresinol, Enterodiol und Enterol, die Metaboliten von Secoisolariciresinol-Diglucosid sind . Diese Verbindungen zeigen auch antioxidative und Antitumor-Eigenschaften, aber Secoisolariciresinol-Diglucosid zeichnet sich insbesondere durch seine neuroprotektiven und entzündungshemmenden Wirkungen aus .

Biologische Aktivität

Secoisolariciresinol diglucoside (SDG) is a prominent lignan predominantly found in flaxseed, recognized for its extensive biological activities. This article delves into the various health benefits attributed to SDG, focusing on its anticancer properties, metabolic effects, and antioxidant activities. The findings are supported by diverse studies and case reports.

Overview of this compound

SDG is a glycosylated lignan that undergoes metabolic conversion in the human body to produce enterodiol and enterolactone, which exhibit various biological effects. The compound is noted for its potential in preventing chronic diseases, including cardiovascular diseases (CVD), metabolic syndrome, and certain cancers.

Anticancer Properties

Recent studies have highlighted the anticancer effects of SDG, particularly in colorectal cancer (CRC).

- Mechanism of Action : SDG induces pyroptosis, a form of programmed cell death, by activating caspase-1, leading to the cleavage of GSDMD in CRC cells. This process is linked to the generation of reactive oxygen species (ROS) and the activation of the PI3K/AKT pathway, ultimately inhibiting tumor growth in vivo .

- Case Study : In a randomized Phase IIB trial involving pre-menopausal women at increased risk for breast cancer, participants receiving 50 mg/day of SDG showed a significant reduction in Ki-67 levels, a marker for cell proliferation, compared to those on placebo .

Metabolic Effects

SDG has been shown to positively influence lipid metabolism and glucose homeostasis.

- Lipid Regulation : Studies indicate that SDG reduces liver and serum lipid levels while inhibiting visceral fat accumulation. It also improves glucose tolerance and insulin sensitivity in obese mice fed a Western diet .

- Cardiovascular Benefits : The consumption of SDG has been associated with lower cholesterol levels and reduced oxidative stress, contributing to decreased risks of atherosclerosis and other cardiovascular conditions .

| Effect | Mechanism |

|---|---|

| Lipid Lowering | Reduces total cholesterol and LDL-C levels while increasing HDL-C . |

| Glucose Regulation | Improves insulin sensitivity and glucose tolerance . |

Antioxidant Activity

SDG exhibits strong antioxidant properties that contribute to its protective effects against oxidative damage.

- Oxidative Stress Reduction : Research suggests that SDG can mitigate iron-induced cellular damage and inflammation by reducing the production of pro-inflammatory mediators .

- Protective Mechanisms : The antioxidant activity is partly attributed to the induction of phase 2 detoxifying enzymes, which help scavenge free radicals and reduce oxidative stress .

Summary of Health Benefits

The biological activities of SDG encompass a wide range of health benefits:

- Cancer Prevention : Potential protective effects against breast, lung, and colon cancers through antiproliferative mechanisms.

- Cardiovascular Health : Reduction in cholesterol levels and prevention of hypercholesterolemic atherosclerosis.

- Metabolic Health : Improvement in lipid profiles and insulin sensitivity.

Eigenschaften

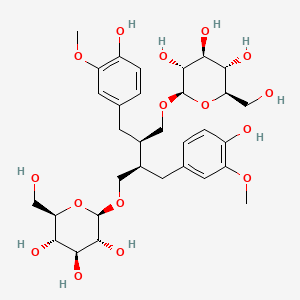

IUPAC Name |

2-[2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVBJPHMDABKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158932-33-3 | |

| Record name | Secoisolariciresinol 9,9'-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.